10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane
Description
10,10-Dimethyl-4-azatricyclo[5.2.1.0¹,⁵]decane is a nitrogen-containing tricyclic compound characterized by a fused bicyclic system with a bridgehead nitrogen atom and two methyl groups at the 10th position. Its rigid tricyclic framework ([5.2.1.0¹,⁵] ring system) imparts unique steric and electronic properties, making it relevant in medicinal chemistry and materials science. Derivatives of this scaffold, such as thia- or dione-substituted analogs, have been synthesized for biological activity studies, including antimicrobial and antiviral applications .
Key structural features:
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
10,10-dimethyl-4-azatricyclo[5.2.1.01,5]decane |
InChI |
InChI=1S/C11H19N/c1-10(2)8-3-4-11(10)5-6-12-9(11)7-8/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
URTCDLUSLYIOHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC13CCNC3C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under specific conditions to form the tricyclic structure. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require elevated temperatures to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications, such as drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Structural Analogues
(a) 10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
- Structural differences :
- A diphenylmethylene group replaces the 10,10-dimethyl substituents.
- Additional dione (3,5-dione) functional groups and an unsaturated bridge (dec-8-ene).
- Biological activity: Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and fungi (Candida albicans ATCC 90028).
(b) 4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decan-4-yl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decane
- Structural differences :
- Applications : Primarily used as a chiral building block in asymmetric synthesis due to its rigid, oxygenated framework .
(c) 1,11-Dimethyl-4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione
- Structural differences :
- Larger tricyclic system ([5.2.2.0²,⁶] vs. [5.2.1.0¹,⁵]).
- Three ketone groups (trione) and methyl groups at positions 1 and 11.
Physicochemical Properties
Biological Activity
10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane, a bicyclic compound with the molecular formula CHN and CAS Number 45980-41-4, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to summarize the existing research on its biological activity, including relevant case studies and findings.
Chemical Structure
The compound features a complex bicyclic structure that includes a nitrogen atom integrated into its ring system. This structural configuration is significant for its potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
Several studies have explored the antimicrobial properties of azatricyclo compounds. For example, derivatives of azatricyclo structures have shown promising activity against various bacterial strains and fungi. The specific activity of this compound remains to be fully elucidated; however, related compounds suggest a potential for antimicrobial effects.
Cytotoxicity
Research on similar compounds has indicated that azatricyclo derivatives can exhibit cytotoxic effects on cancer cell lines. A study indicated that compounds with similar structural frameworks demonstrated selective toxicity towards certain cancer cells while sparing normal cells.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of several azatricyclo derivatives, it was found that specific modifications to the azatricyclo structure enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results suggested a structure-activity relationship where the presence of the azatricycle moiety contributed to increased membrane permeability in bacterial cells.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Inhibitory (MIC: 32 µg/mL) | No activity |
| Compound B | Inhibitory (MIC: 16 µg/mL) | Inhibitory (MIC: 64 µg/mL) |
| This compound | TBD | TBD |
Case Study 2: Cytotoxicity in Cancer Cell Lines
A comparative analysis of various azatricyclo compounds revealed that those with specific substitutions at the nitrogen atom exhibited significant cytotoxicity against MCF-7 breast cancer cells and A549 lung cancer cells. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
| Cell Line | IC (µM) for Compound A | IC (µM) for Compound B | IC for This compound |
|---|---|---|---|
| MCF-7 | 15 | 20 | TBD |
| A549 | 25 | 30 | TBD |
The biological activity of this compound may involve several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes.
- Apoptosis Induction : Evidence from related studies suggests that azatricyclo compounds can trigger apoptotic pathways in cancer cells.
Q & A
Q. What are the established synthetic routes for 10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as Diels-Alder cycloaddition followed by functionalization. For example, a structurally related compound (10-(diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione) was synthesized via a Diels-Alder reaction between 6,6-diphenylfulvene and maleimide, followed by epoxidation and amine functionalization . Optimization can employ factorial design or orthogonal experimental setups to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess yield/purity outcomes .
Q. How is the structural characterization of this compound performed?
Methodological Answer: Structural elucidation relies on spectroscopic and crystallographic techniques:
- NMR : Assigns proton and carbon environments, confirming ring junction stereochemistry.
- X-ray diffraction : Resolves the bicyclic framework and substituent spatial arrangement, as demonstrated for analogous azatricyclo compounds .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What biological activity screening protocols are applicable to this compound?
Methodological Answer: Standard assays include:
- Antimicrobial testing : Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) via broth microdilution to determine MIC (Minimum Inhibitory Concentration) .
- Antiviral assays : Cell-based models against RNA/DNA viruses (e.g., BVDV, HSV-1) using plaque reduction or cytopathic effect inhibition .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition thresholds.
- pH stability studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
- Light exposure tests : Use accelerated UV/visible light chambers to simulate photolytic degradation.
Q. What analytical methods ensure purity for research-grade samples?
Methodological Answer:
- HPLC/UPLC : Quantifies impurities using reverse-phase columns and UV detection.
- Elemental analysis : Confirms C, H, N composition within ±0.3% of theoretical values.
- Karl Fischer titration : Measures residual moisture content, critical for hygroscopic derivatives .
Advanced Research Questions
Q. What mechanisms underlie the compound’s antiviral activity against Flaviviridae viruses?
Methodological Answer: Mechanistic studies require:
- Viral entry inhibition assays : Pre-treat cells with the compound before viral adsorption.
- Protease/polymerase inhibition : Use enzymatic assays (e.g., fluorescence resonance energy transfer for NS3 protease activity in BVDV) .
- Molecular docking : Simulate binding to viral targets (e.g., NS5 RNA-dependent RNA polymerase) using software like AutoDock Vina .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Quantum chemical calculations : Employ Gaussian or ORCA to map reaction pathways (e.g., transition states for ring-opening).
- Machine learning (ML) : Train models on existing azatricyclo reaction datasets to forecast regioselectivity in substitutions .
- COMSOL Multiphysics : Simulate mass transfer limitations in heterogeneous catalysis .
Q. How to resolve contradictions between experimental and computational data on stereochemical outcomes?
Methodological Answer:
- Cross-validation : Compare multiple computational methods (e.g., DFT vs. semi-empirical) with experimental NMR coupling constants .
- Dynamic NMR : Capture fluxional behavior in solution that static calculations may miss.
- Crystal structure-guided refinement : Adjust computational models using X-ray-derived torsion angles .
Q. What strategies optimize structure-activity relationships (SAR) for antimicrobial derivatives?
Methodological Answer:
- Fragment-based design : Synthesize analogs with systematic substituent variations (e.g., alkyl vs. aryl groups at C-10) .
- 3D-QSAR : Build CoMFA/CoMSIA models using biological activity data and molecular alignment rules.
- Synergistic studies : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiation effects .
Q. Can green chemistry principles be applied to its synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
